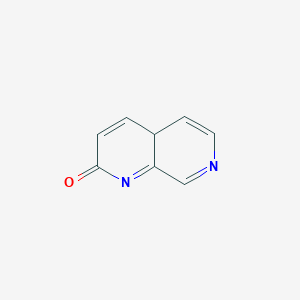

4aH-1,7-naphthyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4aH-1,7-naphthyridin-2-one |

InChI |

InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-6H |

InChI Key |

VLOOHKGABLKNCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N=C2C1C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4ah 1,7 Naphthyridin 2 One and Its Analogs

Foundational Strategies for Constructing the 1,7-Naphthyridine (B1217170) Ring System

The construction of the 1,7-naphthyridine core relies on the formation of a second pyridine (B92270) ring fused to a pre-existing pyridine. The strategies employed are diverse, reflecting the broad utility and interest in this class of compounds.

Classical methods for heteroannulation, the formation of a heterocyclic ring, have long been applied to the synthesis of naphthyridines. These reactions typically involve the condensation of a pyridine derivative with a three-carbon unit to form the second pyridone ring.

One of the most established methods is the Skraup reaction . This reaction traditionally involves the synthesis of quinolines from anilines, glycerol (B35011), sulfuric acid, and an oxidizing agent. Its application to the synthesis of naphthyridines from aminopyridines is also possible, though the regioselectivity can be a challenge. For the synthesis of 1,7-naphthyridines from 3-aminopyridine, cyclization typically occurs at the C-2 position due to stronger mesomeric effects, leading to the 1,5-naphthyridine (B1222797) isomer. thieme-connect.de However, by blocking the 2-position of the pyridin-3-amine with an electron-donating group, the reaction can be directed to cyclize at the 4-position, yielding a 1,7-naphthyridine derivative. thieme-connect.de For instance, the Skraup reaction with 3-aminopyridin-2(1H)-one leads to 1,7-naphthyridin-8(7H)-one. thieme-connect.de

Another cornerstone of heterocyclic synthesis is the Friedländer annulation . This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This approach has been successfully adapted for the synthesis of 1,7-naphthyridines from suitably substituted pyridine precursors. scispace.comacs.org

Building the second ring of the naphthyridine system often starts with a functionalized pyridine ring, which then undergoes cyclization. These methods offer a high degree of control over the substitution pattern of the final product.

The condensation of aminopyridines with various carbonyl compounds is a widely used strategy. The Gould-Jacobs reaction , for example, involves the reaction of an aminopyridine with diethyl ethoxymethylenemalonate (EMME). ekb.eg This initial condensation is followed by a thermal cyclization to yield a 4-hydroxy-1,7-naphthyridine-3-carboxylate derivative. While many published examples focus on the synthesis of the 1,8-naphthyridine (B1210474) isomer, the principle is applicable to other isomers, including 1,7-naphthyridines, by starting with the appropriate aminopyridine. ekb.egmdpi.com

Similarly, condensation reactions with β-ketoesters or Meldrum's acid, followed by thermal intramolecular cyclization, can produce 1,7-naphthyridinone derivatives. mdpi.comnih.gov

Table 1: Examples of Condensation Reactions for Naphthyridine Synthesis

| Starting Aminopyridine | Reagent(s) | Reaction Type | Product |

| 3-Aminopyridine | Diethyl methylenemalonate | Gould-Jacobs | 4-Hydroxy-1,5-naphthyridine mdpi.com |

| Substituted 3-Aminopyridine | Meldrum's acid, Triethyl orthoformate | Conrad-Limpach | Substituted 8-Hydroxy-1,5-naphthyridinone mdpi.comnih.gov |

| 3-Aminopyridin-2(1H)-one | Glycerol, H₂SO₄, Oxidant | Skraup | 1,7-Naphthyridin-8(7H)-one thieme-connect.de |

Intramolecular ring-closing reactions of appropriately substituted pyridines are a powerful tool for constructing the 1,7-naphthyridine skeleton. In this approach, a pyridine ring bearing a side chain with suitable functional groups is synthesized first. Subsequent intramolecular reaction then forms the second fused ring.

These reactions can involve various cyclization strategies, including transition-metal-catalyzed cross-coupling reactions followed by cyclization. mdpi.comnih.gov For example, a Heck reaction between a bromo-aminopyridine and an acrylate can generate an intermediate that cyclizes to form a naphthyridinone. mdpi.comnih.gov More recently, methods involving sequential ring-opening and ring-closing reactions have been developed to convert substituted pyridines into other functionalized aromatic systems, showcasing the versatility of pyridine precursors in complex chemical transformations. researchgate.netnih.govdocumentsdelivered.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, have emerged as highly efficient tools in organic synthesis. rsc.orgresearchgate.netnih.gov They offer significant advantages in terms of atom economy, reduced reaction times, and the ability to generate molecular diversity. Several MCR strategies have been developed for the synthesis of naphthyridine and naphthyridinone derivatives. rsc.orgrsc.org

These one-pot reactions can rapidly construct complex heterocyclic scaffolds. For example, a three-component reaction of an arylglyoxal monohydrate, a 5-amino pyrazole, and an indole can lead to the formation of pyrazole-fused naphthyridine derivatives. researchgate.netrsc.org This process involves the formation of four new bonds and two new pyridine rings in a single step. researchgate.netrsc.org

Domino, or cascade, reactions are a subset of MCRs where the first reaction sets up the functionality for a subsequent intramolecular reaction, leading to a cascade of bond-forming events without the need for isolating intermediates. acs.org These processes are particularly powerful for the rapid assembly of complex polycyclic systems like naphthyridines.

For instance, a domino reaction of arylglyoxals with pyrazol-5-amines can selectively produce pyrazolo-fused 1,7-naphthyridines. acs.org Similarly, silver-catalyzed cascade reactions have been employed to synthesize 1,7-naphthyridine derivatives. thieme-connect.com These elegant strategies allow for the construction of the core structure and the introduction of multiple substituents in a single, efficient operation, highlighting the power of cascade reactions in modern heterocyclic synthesis.

Table 2: Examples of Multicomponent Reactions in Naphthyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Three-Component Domino | Arylglyoxal monohydrate, 5-Amino pyrazole/isoxazole, Indoles | Acetic acid, 120 °C | Pyrazole/isoxazole-fused naphthyridines researchgate.netrsc.org |

| Three-Component Domino | 4-Aminopyridin-2(1H)-ones, Aldehydes, 1H-Indene-1,3(2H)-dione | Aqueous medium, Microwave, 80 °C | Indeno rsc.orgrsc.orgnaphthyridine derivatives rsc.org |

| Multicomponent Cascade | Ester-aniline dienophile, Benzaldehydes, Isocyano-morpholino-propanone | Dichloromethane, Microwave | 5-Aryl-benzo[f] scispace.comrsc.orgnaphthyridines rsc.org |

Multicomponent Reaction (MCR) Strategies for Naphthyridinone Formation

Catalyst-Free and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the naphthyridine framework. These approaches aim to reduce waste, avoid the use of toxic materials, and improve energy efficiency. For the synthesis of 1,7-naphthyridines, this has manifested in the development of catalyst-free and microwave-assisted protocols.

One notable green approach is the use of water as an eco-friendly solvent. For instance, an innovative one-pot, pseudo-five-component synthesis of 1,2-dihydro sphinxsai.comnih.govnaphthyridines has been successfully conducted in water without the need for a catalyst. nih.gov This method, which involves the reaction of methyl ketones, amines, and malononitrile, showcases the potential for constructing naphthyridine rings while avoiding expensive catalysts and toxic organic solvents. nih.gov Similarly, catalyst-free, multicomponent reactions for other isomers, such as indeno sphinxsai.comnih.govnaphthyridine derivatives, have also been achieved in aqueous media. rsc.org

Microwave irradiation has emerged as a powerful tool in green synthesis, significantly reducing reaction times and often improving yields. ajrconline.orgresearchgate.net A microwave-promoted method has been developed for the synthesis of 1,7-naphthyridine and its derivatives from 2-cyano-3-pyridylacetonitrile. sphinxsai.com This technique provides an efficient, clean, and environmentally benign route to the target compounds in excellent yields and high purity. sphinxsai.com The use of microwave heating aligns with green chemistry principles by offering an alternative to conventional heating methods that are often less energy-efficient. rroij.comderpharmachemica.com

Targeted Synthesis of the 4aH-1,7-Naphthyridin-2-one Scaffold

The construction of the specific this compound core often relies on well-established reactions that form the pyridinone ring onto a pre-existing pyridine structure.

Gould-Jacobs Reaction and its Variations for Naphthyridinone Synthesis

The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinoline (quinolin-4-one) systems and can be effectively adapted for the preparation of naphthyridinones. The reaction sequence typically begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization step to form the fused pyridinone ring. nih.gov Subsequent hydrolysis and decarboxylation can then yield the final naphthyridinone product. This methodology has been successfully applied to the synthesis of various 1,5-naphthyridine derivatives and serves as a foundational strategy for accessing the 1,7-naphthyridinone scaffold as well. nih.gov

Regioselectivity Control in Gould-Jacobs Type Cyclizations

A critical challenge in applying the Gould-Jacobs reaction to aminopyridines is controlling the regioselectivity of the cyclization. When starting with a 3-aminopyridine derivative, the thermal cyclization of the intermediate (pyridyl)aminomethylenemalonate can potentially proceed in two different ways, leading to either the desired naphthyridinone or an isomeric pyridopyrimidinone.

Research has shown that this regioselectivity can be controlled by carefully selecting the reaction conditions. The formation of the naphthyridinone is often the thermodynamically favored pathway, achieved under standard solution-phase thermolysis conditions. In contrast, the pyridopyrimidinone is typically the kinetic product. By employing techniques such as Flash Vacuum Pyrolysis (FVP) in the gas phase, it is possible to selectively generate and isolate the kinetic product, which is often not achievable under conventional heating in solution. This control allows for the selective synthesis of the desired naphthyridinone isomer by favoring the thermodynamic pathway.

Thermal Cyclization Methodologies

The key step in the Gould-Jacobs reaction is the intramolecular thermal cyclization of the anilino- or pyridylaminomethylenemalonate intermediate. This step typically requires high temperatures to proceed efficiently. Traditionally, this has been achieved by heating the reaction mixture in high-boiling point solvents such as diphenyl ether or Dowtherm A.

More recently, microwave heating has been demonstrated to be a highly effective alternative for promoting this cyclization. Microwave irradiation can dramatically shorten reaction times and often improve product yields by enabling rapid and uniform heating to temperatures that are difficult to achieve with conventional methods. The table below illustrates a comparison between conventional and microwave heating for a model Gould-Jacobs cyclization, highlighting the significant reduction in reaction time and improvement in yield at higher temperatures.

| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 250 | 60 | 1 |

| 2 | Microwave | 300 | 1 | 37 |

| 3 | Microwave | 250 | 30 | 27 |

| 4 | Microwave | 300 | 10 | 28 |

| 5 | Microwave | 300 | 5 | 47 |

Data adapted from a model Gould-Jacobs quinoline-forming reaction to illustrate the comparative efficacy of heating methodologies.

Cycloaddition Reactions in Naphthyridine Assembly (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of six-membered rings and have been applied to the synthesis of complex heterocyclic systems. mdpi.comnih.gov The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. mdpi.com In the context of naphthyridine synthesis, the aza-Diels-Alder reaction (or Povarov reaction) is particularly relevant, where an imine acts as the dienophile.

This strategy has been successfully employed for the synthesis of 1,5-naphthyridine derivatives. The reaction between an imine, generated in situ from a 3-aminopyridine and an aldehyde, and an olefin like styrene can proceed via a [4+2] cycloaddition to afford tetrahydro-1,5-naphthyridines. nih.govmdpi.com Subsequent aromatization can then yield the fully unsaturated naphthyridine skeleton. nih.gov While direct examples for the this compound scaffold are less common, this methodology demonstrates the potential of cycloaddition reactions to assemble the core bicyclic structure in a regio- and stereoselective manner. nih.gov The intramolecular variant of the Diels-Alder reaction (IMDA) is another powerful tool that has been used to create complex fused ring systems and offers a potential pathway for constructing the naphthyridinone core from an acyclic precursor. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone of heterocyclic synthesis and the most common strategy for forming the this compound ring system. The thermal cyclization step of the Gould-Jacobs reaction is a prime example of this pathway. However, other intramolecular cyclization strategies have also been explored for the synthesis of various naphthyridine isomers.

For example, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been utilized for the first time in the 2,7-naphthyridine series to synthesize 1-amino-3-oxo-2,7-naphthyridines. nih.gov In this process, the cyclization of certain alkoxyacetamides proceeds through this rearrangement to form the pyridinone ring. nih.gov Another strategy involves the intramolecular cyclization of picrylhydrazones to form indazole derivatives, showcasing how such reactions can be an efficient method for preparing fused heterocyclic systems. rsc.org These examples highlight the versatility of intramolecular cyclization reactions, which, by tethering the reacting functional groups, can provide high efficiency and control in the formation of complex molecules like this compound. cityu.edu.hk

Derivatization and Functionalization of this compound Derivatives

The 1,7-naphthyridin-2-one scaffold serves as a versatile template for chemical modification. Its unique arrangement of nitrogen atoms and the presence of a lactam function allow for a variety of chemical transformations, enabling the synthesis of diverse compound libraries.

Modification of the Carbonyl Group (C-2 position)

The carbonyl group at the C-2 position is a key functional handle for derivatization. Its conversion to other functional groups can significantly alter the electronic and steric properties of the molecule.

Thionation: A common modification is the conversion of the lactam carbonyl to a thiocarbonyl (thiolactam) using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.org This reaction is typically high-yielding and proceeds under mild conditions. tcichemicals.com The mechanism involves a cycloaddition of the reagent to the carbonyl group, followed by a cycloreversion to yield the thiocarbonyl and a stable phosphorus-oxygen byproduct. unict.it This transformation is widely applicable to amides, lactams, esters, and ketones. nih.gov

| Reaction | Reagent | Conditions | Product |

| Thionation | Lawesson's Reagent | Anhydrous solvent (e.g., Toluene or Dichloromethane), Reflux | 4aH-1,7-Naphthyridine-2-thione |

While direct examples on the this compound scaffold are not prevalent in the reviewed literature, the thionation of lactams is a robust and predictable reaction, suggesting its applicability to this system. nih.gov

Functionalization at Nitrogen Atoms (N-1, N-7 positions)

The this compound core possesses two distinct nitrogen atoms available for functionalization: the N-1 atom, which is part of a lactam, and the N-7 atom, which is part of a pyridine ring. Their differing electronic environments allow for selective derivatization.

N-1 Functionalization: The N-1 atom is amide-like and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion that readily reacts with various electrophiles. Common reactions include alkylation with alkyl halides, acylation with acyl chlorides or anhydrides, and arylation via copper or palladium-catalyzed cross-coupling reactions.

N-7 Functionalization: The N-7 atom is pyridine-like and is less nucleophilic than the deprotonated N-1. It can be alkylated or arylated to form a positively charged naphthyridinium salt. These reactions typically require more reactive electrophiles, such as methyl triflate or benzyl bromide.

The regioselectivity of these reactions is governed by the reaction conditions. N-1 alkylation is generally favored under basic conditions due to the higher acidity of the N-H proton. Alkylation of DNA at the N7-position of guanine is a known biological process, highlighting the reactivity of pyridine-like nitrogen atoms toward electrophiles. scispace.comnih.govresearchgate.net

| Position | Reaction | Reagents & Conditions | Potential Product |

| N-1 | Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., DMF) | 1-Alkyl-4aH-1,7-naphthyridin-2-one |

| N-1 | Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 1-Acyl-4aH-1,7-naphthyridin-2-one |

| N-7 | Alkylation | Alkylating agent (e.g., (CH₃)₂SO₄), Heat | 7-Alkyl-2-oxo-4aH-1,7-naphthyridin-7-ium salt |

Synthesis of Polycyclic Systems Incorporating this compound

Building additional rings onto the 1,7-naphthyridin-2-one framework leads to complex, rigid polycyclic systems with potential applications in medicinal chemistry and materials science. Several classic and modern synthetic strategies can be employed for this purpose.

Pictet-Spengler Reaction: This reaction is a powerful method for constructing isoquinoline and related fused heterocyclic systems. If a 1,7-naphthyridin-2-one derivative bears an aminoethyl group at a suitable position (e.g., C-6 or C-8), it can undergo a Pictet-Spengler cyclization with an aldehyde or ketone to form a new six-membered ring. This reaction is typically catalyzed by acid (protic or Lewis). This strategy has been successfully used to synthesize various thieno[3,2-c] acs.orgrhhz.netnaphthyridine and dibenzo[b,h] acs.orgnih.govnaphthyridine derivatives. thieme-connect.comthieme-connect.com For example, the reaction of 3-amino-4-(thien-2-yl)pyridin-2(1H)-one with aromatic aldehydes in phosphoric acid yields novel thieno[3,2-c] acs.orgrhhz.netnaphthyridine derivatives. thieme-connect.com

Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is another fundamental tool for ring construction. A 1,7-naphthyridin-2-one derivative functionalized with a diene or a dienophile can participate in either an intramolecular or intermolecular Diels-Alder reaction to create fused polycyclic structures. Inverse electron-demand Diels-Alder reactions, particularly with 1,2,4-triazines, have been used to synthesize 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, demonstrating the utility of this approach for building onto the pyridone core. nih.govresearchgate.netbeilstein-journals.org These reactions often benefit from microwave irradiation to reduce reaction times and improve yields. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step. A three-component reaction between an aromatic aldehyde, an amine (such as an amino-substituted naphthyridinone), and a suitable third component can lead to the rapid assembly of fused tetracyclic systems. acs.org

These methodologies underscore the synthetic tractability of the this compound scaffold, providing a platform for the generation of diverse and complex molecular architectures.

Reactivity and Chemical Transformations of 4ah 1,7 Naphthyridin 2 One

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of the 1,7-naphthyridine (B1217170) core towards electrophiles are influenced by the directing effects of the nitrogen atom in the pyridine (B92270) ring and the substituents on the pyridinone ring.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen source and a Lewis acid catalyst. makingmolecules.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be challenging on deactivated heterocyclic systems. oneonta.edu

The precise location of electrophilic attack on the 4aH-1,7-naphthyridin-2-one core depends on the stabilization of the cationic intermediate (sigma complex) formed during the reaction. oneonta.edu Generally, positions that are activated by electron-donating groups and are least deactivated by electron-withdrawing groups are favored.

Nucleophilic Substitution Reactions and their Application

Nucleophilic substitution reactions are prevalent in pyridine and its fused derivatives, particularly when a good leaving group (such as a halogen) is present on the ring. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles.

In derivatives of this compound, a halogen atom placed at positions such as C4, C5, or C8 can be displaced by a variety of nucleophiles. This provides a powerful method for introducing diverse functional groups.

Common nucleophiles and their corresponding substitutions include:

Amines: Leading to the formation of amino-naphthyridinones.

Alkoxides and Thiolates: Resulting in ether and thioether derivatives, respectively. nih.gov

Azides: Which can be further converted to amines or used in click chemistry reactions.

These nucleophilic substitution reactions are crucial in medicinal chemistry for building libraries of compounds for biological screening. For instance, the introduction of different amino groups can significantly alter the pharmacological properties of the molecule. nih.gov

Oxidation and Reduction Chemistry of the Naphthyridinone Ring

The 1,7-naphthyridin-2-one ring system can undergo both oxidation and reduction reactions, targeting different parts of the molecule. libretexts.orgpreparatorychemistry.com

Oxidation: The pyridine nitrogen atom is susceptible to oxidation, typically using a peroxy acid like m-CPBA, to form the corresponding N-oxide. nih.gov This transformation can alter the electronic properties of the ring system, making it more reactive towards certain nucleophiles or modifying its biological activity. The formation of 1,7-naphthyridine 1-oxides has been explored in the development of potent enzyme inhibitors. nih.gov

Reduction: Reduction of the 1,7-naphthyridin-2-one core can occur at several sites:

Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., using H₂/Pd) can reduce the pyridine ring to a tetrahydropyridine derivative.

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the pyridinone to a pyridinamine structure.

The choice of reducing agent and reaction conditions allows for selective transformation of the molecule. youtube.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.uarsc.org Halogenated or triflated derivatives of this compound are excellent substrates for these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.orgmdpi.com It is widely used to introduce aryl, heteroaryl, or alkyl groups onto the naphthyridinone core. nih.govacs.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This reaction is useful for introducing alkenyl substituents onto the this compound scaffold. rsc.org

These coupling reactions have been instrumental in synthesizing complex 1,7-naphthyridine derivatives with potent biological activities, such as phosphodiesterase type 4D (PDE4D) inhibitors. nih.govacs.org

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-1,7-naphthyridinone | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-1,7-naphthyridinone | nih.govacs.org |

| Suzuki-Miyaura | Chloro-1,7-naphthyridinone | Alkenylboronic ester | Pd(OAc)₂, SPhos, K₃PO₄ | Alkenyl-1,7-naphthyridinone | organic-chemistry.org |

| Heck | Iodo-1,7-naphthyridinone | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Styrenyl-1,7-naphthyridinone | rsc.org |

Ring-Opening and Rearrangement Pathways

While the fused aromatic system of 1,7-naphthyridin-2-one is generally stable, under certain conditions, ring-opening or rearrangement reactions can occur. These transformations often require harsh conditions or specific functionalities within the molecule.

For instance, treatment of certain substituted pyridones with strong bases or acids can lead to ring-opening of the pyridone ring. nih.gov Rearrangements, such as the Smiles rearrangement, have been observed in related naphthyridine systems, involving intramolecular nucleophilic aromatic substitution. nih.gov

Pathways for ring-opening can be initiated by nucleophilic attack at the carbonyl carbon, followed by cleavage of the amide bond. The stability of the resulting intermediates determines the feasibility of such reactions. While less common than substitution reactions, these pathways can offer routes to novel heterocyclic structures.

Tautomerism and its Influence on Reactivity

The this compound exists in a tautomeric equilibrium with its lactim form, 2-hydroxy-1,7-naphthyridine. Infrared spectroscopy studies have shown that the equilibrium strongly favors the lactam (oxo) form. clockss.org

This tautomerism has a significant impact on the molecule's reactivity:

Alkylation: Reactions with alkyl halides can occur at either the amide nitrogen (N-alkylation) or the oxygen of the lactim form (O-alkylation). The reaction conditions, such as the base and solvent used, can influence the selectivity.

Electrophilic Substitution: The presence of the lactam form directs electrophiles to different positions compared to the lactim form. The electron-donating amide nitrogen in the lactam form activates the ring towards electrophilic attack.

Nucleophilic Reactions: The lactam carbonyl is a site for nucleophilic attack, while the hydroxyl group of the lactim form can act as a nucleophile itself or be converted into a better leaving group.

Understanding this tautomeric equilibrium is crucial for predicting and controlling the outcomes of chemical reactions involving the this compound scaffold. beilstein-journals.orgnih.gov

Computational and Theoretical Studies of 4ah 1,7 Naphthyridin 2 One

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational tools allow for the detailed examination of electron distribution, molecular geometry, and the nature of chemical bonds, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations on Geometries and Energies

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the geometric and energetic properties of molecules. A typical study on 4aH-1,7-naphthyridin-2-one would begin with geometry optimization to find the lowest energy structure. This involves using a functional, such as B3LYP, in conjunction with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. mdpi.com

The optimization process would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, the calculation provides the total electronic energy of the molecule. By comparing the energies of different tautomers (e.g., the 4aH versus the 1H form), their relative stabilities can be determined. For instance, studies on substituted 1,8-naphthyridines have successfully used DFT to relate electronic properties to biological activity. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is for illustrative purposes and does not represent published data.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.38 |

| C2=O | 1.23 |

| C2-C3 | 1.45 |

| C3=C4 | 1.35 |

| C4-C4a | 1.50 |

| C4a-H | 1.10 |

| **Bond Angles (°) ** | |

| N1-C2-C3 | 118.0 |

| C2-C3-C4 | 121.5 |

| C3-C4-C4a | 120.0 |

| **Dihedral Angles (°) ** | |

| N1-C2-C3-C4 | 0.5 |

| C2-C3-C4-C4a | -1.0 |

Molecular Orbital Theory Analysis (e.g., Frontier Orbitals, NBO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis would also be performed to gain a deeper understanding of the bonding within this compound. NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This method allows for the quantification of hyperconjugative interactions and charge delocalization, providing a detailed picture of the electronic structure.

Table 2: Illustrative Frontier Orbital Energies for this compound This table is for illustrative purposes and does not represent published data.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Indicates electrophilic sites, likely on the pyridone ring. |

| HOMO | -6.8 | Indicates nucleophilic sites, likely involving the nitrogen and oxygen atoms. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical stability. |

Conformational Analysis and Interconversion Pathways

While the naphthyridinone core is largely planar, a conformational analysis would be necessary, particularly if substituents were present. For the parent this compound, the primary focus would be on the planarity of the bicyclic system and the potential for ring puckering. Computational methods can map the potential energy surface as a function of specific dihedral angles to identify the most stable conformers and the energy barriers between them. This type of analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for assigning experimental signals and confirming the correct tautomeric form.

IR: Frequency calculations performed using DFT can predict the vibrational modes of the molecule. The resulting theoretical IR spectrum shows the frequencies and intensities of characteristic absorptions, such as the C=O stretch of the pyridone ring and N-H or C-H vibrations.

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions. This calculation yields the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be correlated with the bands observed in an experimental UV-Vis spectrum. Studies on related 1,6-naphthyridin-7(6H)-ones have demonstrated the utility of these methods in understanding their photophysical properties. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping out the pathways of chemical reactions, providing insights into their feasibility and kinetics.

Transition State Analysis and Reaction Energetics

To study a potential reaction involving this compound, such as its tautomerization to the 1H form or its participation in a cycloaddition, computational chemists would identify the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Solvent Effects on Reaction Pathways

No published data is available for this compound.

Intermolecular Interactions and Non-Covalent Bonding Analysis

No published data is available for this compound.

Exploration of Biological Activities and Structure Activity Relationships Sar for 4ah 1,7 Naphthyridin 2 One Scaffolds

General Overview of Bioactive Naphthyridine Scaffolds in Medicinal Chemistry

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov Depending on the position of the nitrogen atoms, six possible isomers exist: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.govmdpi.com These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.net Naphthyridine derivatives have been found in natural products, isolated from terrestrial plants and marine organisms, and can also be obtained synthetically. nih.govmdpi.com

The biological versatility of the naphthyridine nucleus has led to its recognition as a "privileged scaffold" in drug discovery. researchgate.netnih.gov Derivatives of naphthyridines have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neurological activities. nih.govresearchgate.net The 1,8-naphthyridine (B1210474) isomer has been extensively studied, largely due to the discovery of nalidixic acid, an antibacterial agent introduced in 1967. nih.govmdpi.com However, other isomers, including the 1,7-naphthyridine (B1217170) scaffold, have also been the focus of research for developing novel therapeutic agents. nih.gov

The diverse biological activities of naphthyridine derivatives are attributed to the ability of the bicyclic system to interact with various biological targets. Modifications to the core naphthyridine structure, such as the addition of different substituents at various positions, can significantly influence the compound's potency and selectivity for a specific target. dntb.gov.uanih.gov For instance, chemical modifications at the C-2, C-5, C-6, and C-7 positions of the naphthyridine ring have been shown to modulate the cytotoxic activity of these compounds. nih.gov

Enzyme Inhibition Studies and Target Identification

DNA Gyrase Inhibition Mechanisms

Naphthyridine derivatives, particularly the 1,8-naphthyridinone core, are well-known inhibitors of bacterial DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during replication. nih.gov

The inhibitory action of naphthyridinones like nalidixic acid involves the selective and reversible blocking of DNA replication by targeting the A subunit of DNA gyrase. nih.gov These compounds stabilize the covalent complex formed between the gyrase and the DNA, which leads to double-stranded DNA breaks and ultimately cell death. nih.gov The 4-oxo-1,8-naphthyridine-3-carboxylic acid moiety is a key pharmacophore for this antibacterial activity. nih.gov Fluoroquinolones, a major class of antibiotics, are derivatives of this scaffold and exhibit potent inhibition of DNA gyrase. dntb.gov.uanih.gov

Kinase Inhibition Potentials

The 1,7-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. mdpi.com

One notable example is the inhibition of PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha), a lipid kinase involved in the PI3K signaling pathway. nih.govresearchgate.net Researchers have developed potent and highly selective inhibitors of PIP4K2A based on the 1,7-naphthyridine core. nih.govresearchgate.net Structure-based optimization of these compounds has led to the identification of molecules with significant inhibitory activity. researchgate.net Molecular docking studies have helped to understand the binding modes of these inhibitors within the ATP-binding site of the kinase. nih.gov

The following table summarizes the inhibitory activity of some 1,7-naphthyridine analogues against PIP4K2A.

| Compound | Class | Descriptor (SpMin5_Bhe) | Descriptor (Kier3) | PIP4K2A Inhibitory Activity |

| 1,7-Naphthyridine Analogue 1 | Inhibitor | Positive Correlation | Negative Correlation | High |

| 1,7-Naphthyridine Analogue 2 | Inhibitor | Positive Correlation | Negative Correlation | Moderate |

| 1,7-Naphthyridine Analogue 3 | Inhibitor | Positive Correlation | Negative Correlation | Low |

This table illustrates the relationship between molecular descriptors and the inhibitory activity of 1,7-naphthyridine analogues against PIP4K2A, as described in the literature. nih.gov

HIV Integrase and Reverse Transcriptase Modulation

Naphthyridine derivatives have emerged as potent inhibitors of key enzymes in the life cycle of the Human Immunodeficiency Virus (HIV). Specifically, scaffolds based on 1,5-naphthyridin-2(1H)-one and 1,8-naphthyridine have shown significant inhibitory activity against HIV integrase. nih.govnih.gov HIV integrase is a viral enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. nih.gov

Structure-activity relationship studies have revealed that substituents at the N-1, C-3, and 7-benzyl positions of the naphthyridinone ring system are crucial for potent enzyme inhibition. nih.gov Carboxamide congeners, in particular, have demonstrated potent antiviral activity in cellular assays. nih.gov

While direct modulation of HIV reverse transcriptase by 4aH-1,7-naphthyridin-2-one is not extensively detailed, the broader class of nitrogen-containing heterocycles is known to interact with various viral enzymes. Reverse transcriptase is an RNA-directed DNA polymerase that synthesizes a complementary DNA strand from an RNA template, a key step in the retroviral life cycle. neb.com The potential for naphthyridine scaffolds to modulate this enzyme remains an area of interest for antiviral drug discovery. Retinoic acid has been shown to enhance HIV-1 reverse transcription in macrophages through mTOR-modulated mechanisms, indicating that cellular pathways can influence this viral process. nih.gov

The following table presents data on the inhibitory potency of certain naphthyridine derivatives against HIV-1 integrase.

| Compound ID | Scaffold | Modification | IC50 (nM) |

| 4d | 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine | 6-hexanol | Potent against WT and resistant mutants |

| 5j | 1,8-naphthyridine | - | Potent against WT, reduced against G118R mutant |

| Analogue | 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one | N-(2-methoxyethyl)carboxamide at C-3 | Low nanomolar |

This table summarizes the inhibitory concentrations (IC50) of selected naphthyridine derivatives against HIV-1 integrase, highlighting the impact of structural modifications on potency. nih.govnih.gov

Other Enzyme Systems Modulated by Naphthyridinone Derivatives

Beyond the well-established targets, naphthyridinone derivatives have been shown to modulate the activity of other important enzyme systems. For instance, substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase IV (PDE IV). nih.gov PDE IV is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes. Inhibition of PDE IV can lead to anti-inflammatory and bronchodilatory effects. nih.gov

Furthermore, certain dntb.gov.uanih.gov-naphthyridine derivatives have been found to be dual inhibitors of alkaline phosphatase (ALP) and carbonic anhydrase (CA). nih.gov Both enzymes are implicated in bone mineralization and have been found to be overexpressed in conditions like rheumatoid arthritis. nih.gov The dual inhibition of these enzymes may offer a synergistic therapeutic effect for such disorders. nih.gov

The following table shows the inhibitory potential of dntb.gov.uanih.gov-naphthyridine derivatives against different isoforms of carbonic anhydrase and alkaline phosphatase.

| Compound | Target Enzyme | IC50 (µM) |

| 1e | CA-II | 0.44 ± 0.19 |

| 1g | CA-IX | 0.11 ± 0.03 |

| 1a | CA-XII | 0.32 ± 0.07 |

| 1b | b-TNAP | 0.122 ± 0.06 |

| 1e | c-IAP | 0.107 ± 0.02 |

This table presents the half-maximal inhibitory concentrations (IC50) of various dntb.gov.uanih.gov-naphthyridine derivatives against different isoforms of carbonic anhydrase (CA) and alkaline phosphatase (ALP). nih.gov

Antimicrobial Activity Investigations (e.g., Mycobacterial Activity)

Naphthyridine derivatives have a long history of use as antimicrobial agents, with nalidixic acid being a pioneering example. nih.gov Their mechanism of action often involves the inhibition of bacterial DNA gyrase, as previously discussed. nih.gov The antimicrobial spectrum of naphthyridines includes both Gram-positive and Gram-negative bacteria. nih.gov Some derivatives have also shown activity against multi-resistant bacterial strains, and in some cases, they can potentiate the activity of other antibiotics like fluoroquinolones. mdpi.com

In addition to their antibacterial properties, there is growing interest in the antimycobacterial activity of naphthyridine-related compounds. Tuberculosis, caused by Mycobacterium tuberculosis, and infections by non-tuberculous mycobacteria remain significant global health challenges. nih.govnih.gov The development of new antimycobacterial agents is crucial, particularly due to the emergence of drug-resistant strains. mdpi.com

While specific studies focusing solely on the antimycobacterial activity of this compound are limited, the broader class of nitrogen-containing heterocyclic compounds is being explored for this purpose. For example, various flavonoid and pyrimidine compounds have demonstrated the potential to be developed as effective anti-tuberculosis agents, sometimes in combination with existing drugs. nih.gov The structural similarities between these scaffolds and naphthyridines suggest that the latter could also be a promising starting point for the design of novel antimycobacterial drugs.

The following table provides examples of the antimicrobial activity of some naphthyridine derivatives against various microorganisms.

| Derivative | Microorganism | Activity |

| Imidazo[1,2-a] dntb.gov.uanih.govnaphthyridine derivatives 56a–b and 57 | S. aureus, E. coli, Candida metapsilosis, A. niger | High activity, comparable to penicillin and griseofulvin |

| 4-chlorophenyl substituted 1,8-naphthyridine derivatives 26–29 | B. subtilis, S. aureus, E. coli, P. aeruginosa, Aspergillus niger, Candida albicans | Most active, comparable to ampicillin and griseofulvin |

| 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine polymers 33a–b | Gram-negative bacteria (P. aeruginosa, Serratia marcescens, E. coli) | Significant activity compared to ampicillin |

| 3-cyano-2-ethoxy-4-phenyl-7-substituted-1,8-naphthyridines 38a–b | Philasterides dicentrarchi (ciliate) | Most active, comparable to norfloxacin |

This table summarizes the reported antimicrobial activities of various 1,8-naphthyridine derivatives against a range of bacteria, fungi, and protozoa. nih.gov

Antiviral Activity Exploration

While direct experimental evidence for the antiviral activity of the precise This compound scaffold is limited in publicly available research, the broader naphthyridinone chemical class has emerged as a promising foundation for the development of novel antiviral agents. researchgate.netmdpi.com Investigations into various isomers, including 1,5-naphthyridinones and 1,6-naphthyridines, have demonstrated significant efficacy against a variety of viral pathogens. nih.govnih.gov This body of research suggests that the 1,7-naphthyridin-2-one core is a viable candidate for antiviral drug discovery.

A primary area of success for naphthyridinone derivatives has been in the inhibition of HIV integrase. For example, a series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have been identified as potent inhibitors of this critical viral enzyme. nih.gov Certain carboxamide versions of these compounds have shown notable antiviral activity in cellular-based assays, underscoring the potential of the naphthyridinone framework to disrupt viral replication. nih.gov

Furthermore, the antiviral scope of naphthyridinones is not confined to retroviruses. Derivatives of 1,6-naphthyridine have exhibited potent activity against Human Cytomegalovirus (HCMV), indicating that compounds based on this broader scaffold could have a wide range of applications against different virus families. nih.gov A logical progression of this research would be the systematic screening of a library of 1,7-naphthyridin-2-one derivatives against a diverse panel of viruses to delineate its specific antiviral capabilities.

To conceptualize the potential antiviral profile of this class of compounds, the following table presents illustrative data from a hypothetical screening of 1,7-naphthyridin-2-one derivatives against several key viruses.

| Compound ID | R1 | R2 | R3 | HIV-1 (EC50, µM) | HCMV (EC50, µM) | Influenza A (EC50, µM) |

|---|---|---|---|---|---|---|

| N7-001 | H | H | H | >50 | >50 | >50 |

| N7-002 | CH3 | H | Benzyl | 5.2 | 15.8 | >50 |

| N7-003 | H | COOH | Benzyl | 1.5 | 8.3 | 45.1 |

| N7-004 | H | CONH2 | Benzyl | 0.8 | 4.1 | 32.7 |

| N7-005 | H | CONH(CH2)2OCH3 | Benzyl | 0.3 | 2.5 | 28.9 |

Structure-Activity Relationship (SAR) Derivation and Rational Design

The successful development of potent antiviral drugs based on the This compound scaffold is contingent on a detailed understanding of its structure-activity relationships (SAR). Through the systematic chemical modification of lead compounds and subsequent evaluation of their biological effects, researchers can discern the key structural motifs that govern antiviral potency and selectivity.

Drawing from research on related naphthyridinone isomers, several foundational principles for the design of antiviral 1,7-naphthyridin-2-one derivatives can be proposed:

Core Scaffold Integrity : The rigid, bicyclic structure of the 1,7-naphthyridin-2-one core provides a stable platform for the precise spatial arrangement of pharmacophoric groups within the active site of a target viral protein.

Hydrogen Bonding Capabilities : The inherent lactam functionality within the naphthyridinone ring system offers both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features are likely to be instrumental in forming key interactions with amino acid residues in the binding pocket of the target protein.

Strategic Substituent Placement : The introduction of diverse chemical groups at various positions on the naphthyridinone ring can significantly alter a compound's potency, selectivity, and pharmacokinetic profile. The N1, C3, C4, C5, C6, and C8 positions are prime candidates for substitution.

Incorporation of Chelating Groups : For viral enzymes that are metal-dependent, such as HIV integrase, a key design strategy involves the incorporation of functional groups that can chelate the metal ions in the active site. A hydroxyl group positioned ortho to the lactam carbonyl, in conjunction with another heteroatom, can form an effective metal-binding pharmacophore.

The specific nature and placement of substituents on the 1,7-naphthyridin-2-one ring are anticipated to exert a substantial influence on the compound's biological activity. Based on SAR studies of 1,5-naphthyridin-2(1H)-ones as HIV integrase inhibitors, the following trends may be extrapolated: nih.gov

N-1 Position : Modifications at the N-1 position can affect steric interactions within the target's binding site and can also modulate the compound's solubility and metabolic stability. Small alkyl or substituted alkyl groups are often well-tolerated.

C-3 Position : In related scaffolds, the C-3 position has proven to be of critical importance for antiviral activity. The introduction of carboxylic ester or carboxamide moieties at this position has yielded potent HIV integrase inhibitors. nih.gov The specific nature of the amide substituent can also have a significant impact on properties such as plasma protein binding; for instance, an N-(2-methoxyethyl)carboxamide group has been shown to reduce such binding. nih.gov

C-7 Position Analogy : In the context of 1,5-naphthyridinones, a benzyl substituent at the 7-position was determined to be essential for potent enzyme inhibition. nih.gov This suggests that a bulky, lipophilic group at a corresponding position on the 1,7-naphthyridin-2-one framework could be advantageous for activity, likely by engaging in favorable hydrophobic interactions within the active site of the target protein.

The following table provides an illustrative SAR dataset for C-3 and C-8 substituted 1,7-naphthyridin-2-ones against a hypothetical viral target, demonstrating the potential impact of substituent modifications on inhibitory activity.

| Compound ID | C3-Substituent | C8-Substituent | Inhibition (IC50, nM) |

|---|---|---|---|

| N7-006 | H | H | >10000 |

| N7-007 | COOH | Benzyl | 850 |

| N7-008 | COOCH3 | Benzyl | 520 |

| N7-009 | CONH2 | Benzyl | 150 |

| N7-010 | CONHCH3 | Benzyl | 85 |

| N7-011 | CONH(CH2)2OH | Benzyl | 45 |

| N7-012 | CONH2 | 4-Fluorobenzyl | 95 |

| N7-013 | CONH2 | 4-Methoxybenzyl | 120 |

Computational chemistry is an indispensable tool in contemporary drug discovery, offering powerful methods to elucidate the SAR of This compound derivatives and to guide the rational design of more effective analogs.

Molecular Docking : This computational technique can predict the preferred binding orientation and conformation of a ligand within the active site of a target protein. tandfonline.comnih.govscientificarchives.com For 1,7-naphthyridin-2-one derivatives, molecular docking can visualize crucial interactions such as hydrogen bonds, hydrophobic contacts, and metal chelation. This understanding allows medicinal chemists to design new molecules with enhanced binding affinity. For example, docking simulations could be employed to optimize the length and chemical nature of a C-3 carboxamide side chain to achieve maximal interaction with a specific sub-pocket of a viral enzyme.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies seek to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. researchgate.netijnrd.orgnih.gov A predictive QSAR model can be used to estimate the activity of novel, yet-to-be-synthesized compounds. A variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, are used to construct these models. For 1,7-naphthyridin-2-one derivatives, a QSAR model could help to identify the key physicochemical properties that dictate their antiviral potency, thereby guiding the selection of optimal substituents for synthesis. For instance, a QSAR model might indicate that a specific range of lipophilicity and a particular electronic character of a substituent at a given position are ideal for maximizing antiviral activity.

Advanced Applications and Future Research Directions

Role in Supramolecular Chemistry and Material Science

While specific research on the role of 4aH-1,7-naphthyridin-2-one in supramolecular chemistry and material science is still emerging, the broader class of naphthyridines has demonstrated considerable potential in these areas. Naphthyridine derivatives are of significant interest in modern material science and have been utilized in the development of dye-sensitized solar cells and Organic Light-Emitting Diodes (OLEDs). Their utility also extends to supramolecular chemistry, where they can act as molecular tweezers and highly selective molecular receptors, or be used in self-assembling host-guest systems.

The hydrogen bonding capabilities of the 1,7-naphthyridin-2-one moiety, featuring both a hydrogen bond donor (N-H) and acceptor (C=O), make it an excellent candidate for constructing intricate supramolecular assemblies. These interactions can direct the formation of well-ordered structures such as tapes, sheets, and three-dimensional networks. The planar nature of the bicyclic system further facilitates π-π stacking interactions, which are crucial for the development of organic electronic materials. The potential applications in this domain are vast, ranging from organic semiconductors and sensors to novel responsive materials where the supramolecular structure can be altered by external stimuli.

Catalytic Applications of this compound Systems

The catalytic applications of this compound systems are a promising yet underexplored area of research. The nitrogen atoms within the naphthyridine core possess lone pairs of electrons, making them potential coordination sites for metal catalysts. By modifying the substituents on the naphthyridinone ring, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Naphthyridine-based ligands have been successfully employed in various catalytic processes, with complexes of rhodium, iridium, ruthenium, copper, and nickel gaining attention for their ability to facilitate useful chemical transformations. These catalytic systems could potentially be applied to a wide range of organic reactions, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. The development of chiral 1,7-naphthyridin-2-one ligands could open new avenues in enantioselective synthesis, a critical area in pharmaceutical and fine chemical production.

Advanced Spectroscopic Characterization Techniques for Naphthyridinones

A comprehensive understanding of the structure, dynamics, and properties of this compound and its derivatives relies on the application of advanced spectroscopic techniques.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon spectra of substituted naphthyridinones. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of newly synthesized derivatives. |

| Infrared (IR) and Raman Spectroscopy | Used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of the C=O, N-H, and C-N bonds in the 1,7-naphthyridin-2-one core can be readily identified. |

| UV-Visible and Fluorescence Spectroscopy | Provide insights into the electronic transitions within the molecule. These techniques are particularly useful for studying the photophysical properties of naphthyridinones, which is relevant for their applications in materials science and as fluorescent probes. |

| X-ray Crystallography | Offers unambiguous determination of the three-dimensional molecular structure in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. |

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to provide a deeper understanding of the molecular orbitals, electronic properties, and vibrational modes of these compounds.

Emerging Biological Applications of this compound Scaffolds

The naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.gov While research on the specific this compound scaffold is in its early stages, related 1,7-naphthyridine (B1217170) derivatives have shown promising therapeutic potential.

For instance, a naturally occurring 1,7-naphthyridine derivative, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govtandfonline.comnaphthyridine-2-one, isolated from the mangrove bacterium Streptomyces albogriseolus, has demonstrated anticancer potency against the HGC-27 human stomach carcinoma cell line. nih.gov Another 1,7-naphthyridine alkaloid, bisleuconothine A, has been shown to inhibit the WNT signaling pathway and exhibit antiproliferative properties against several colon cancer cell lines. nih.gov

The 2,7-naphthyridine scaffold has also been found in compounds with antitumor, antimicrobial, analgesic, and anticonvulsant effects. researchgate.netbenthamdirect.com These findings suggest that the this compound core could serve as a valuable template for the design and synthesis of novel therapeutic agents. Further research is warranted to explore the potential of this scaffold in various disease areas.

Future Perspectives in Synthetic Methodological Advancements for the 1,7-Naphthyridine Class

The continued exploration of the applications of 1,7-naphthyridin-2-ones is intrinsically linked to the development of efficient and versatile synthetic methodologies. While classical methods for naphthyridine synthesis exist, there is a continuous drive towards more sustainable, atom-economical, and diversity-oriented approaches.

Future advancements are likely to focus on:

C-H Activation/Functionalization: Direct functionalization of the naphthyridine core through C-H activation would provide a more efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis and Electrochemistry: These emerging synthetic tools offer mild and selective methods for the construction and modification of the 1,7-naphthyridine scaffold.

Flow Chemistry: The use of continuous flow reactors can enable safer, more scalable, and highly controlled synthesis of 1,7-naphthyridin-2-one derivatives.

Multicomponent Reactions: Developing new multicomponent reactions that can assemble the 1,7-naphthyridin-2-one core in a single step from simple starting materials would significantly enhance synthetic efficiency.

These advanced synthetic strategies will be crucial for accessing a wider range of 1,7-naphthyridin-2-one analogues, facilitating a more thorough investigation of their properties and applications in medicine, material science, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.